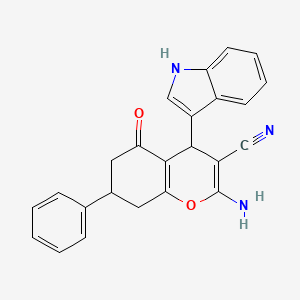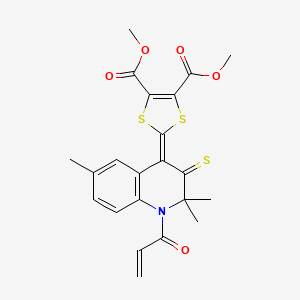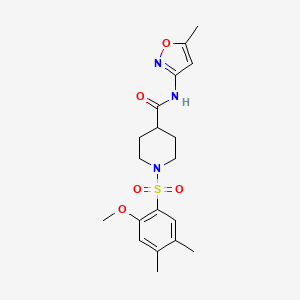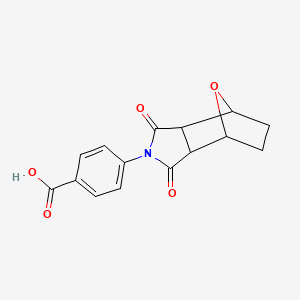![molecular formula C26H25N3O3S B4937054 [1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-phenyl-N'-(2-phenylethyl)carbamimidothioate](/img/structure/B4937054.png)
[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-phenyl-N'-(2-phenylethyl)carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-phenyl-N’-(2-phenylethyl)carbamimidothioate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dioxopyrrolidinyl group, and a phenylethylcarbamimidothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-phenyl-N’-(2-phenylethyl)carbamimidothioate typically involves multiple steps, including the formation of the dioxopyrrolidinyl core and the subsequent attachment of the methoxyphenyl and phenylethylcarbamimidothioate groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-phenyl-N’-(2-phenylethyl)carbamimidothioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and protective groups to prevent unwanted side reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce a range of substituted products with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-phenyl-N’-(2-phenylethyl)carbamimidothioate is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
In biology, this compound may be used as a probe to study biological processes at the molecular level. Its unique structure allows it to interact with specific biomolecules, providing insights into their function and behavior.
Medicine
In medicine, [1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-phenyl-N’-(2-phenylethyl)carbamimidothioate may have potential therapeutic applications. It could be investigated for its ability to modulate biological pathways involved in disease, making it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure allows it to impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of [1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-phenyl-N’-(2-phenylethyl)carbamimidothioate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-phenyl-N’-(2-phenylethyl)carbamimidothioate include:
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have various industrial applications.
Steviol glycosides: These are natural sweeteners derived from the Stevia plant and have applications in the food industry.
2,2’-Bipyridyl: This compound is commonly used as a ligand in coordination chemistry and has applications in catalysis and polymerization.
Uniqueness
The uniqueness of [1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-phenyl-N’-(2-phenylethyl)carbamimidothioate lies in its complex structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-phenyl-N'-(2-phenylethyl)carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-32-22-15-9-8-14-21(22)29-24(30)18-23(25(29)31)33-26(28-20-12-6-3-7-13-20)27-17-16-19-10-4-2-5-11-19/h2-15,23H,16-18H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTDYPONDBLSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)SC(=NCCC3=CC=CC=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(4Z)-4-[(3-iodophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B4936978.png)



![1-({1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B4936998.png)
![N-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B4937003.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B4937021.png)
![N-[2-(tert-butylthio)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4937026.png)
![2-[ethyl(propyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4937032.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4937048.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-acetylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4937060.png)
![4-[[4-(2-Methylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B4937063.png)
![N-[3-(2-chloro-4-nitroanilino)propyl]-3,4-dimethoxybenzamide](/img/structure/B4937068.png)
